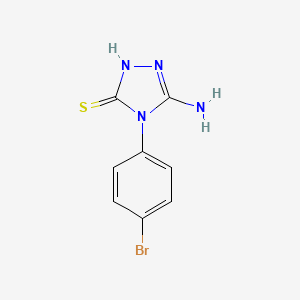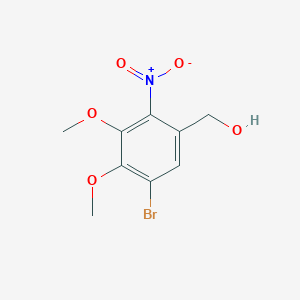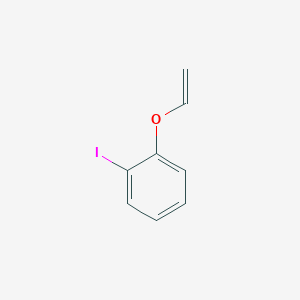
Methyl diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl diethylcarbamate is an organic compound with the molecular formula C₆H₁₃NO₂. It is a carbamate ester derived from carbamic acid, where the hydrogen atoms are replaced by methyl and diethyl groups. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl diethylcarbamate can be synthesized through the reaction of diethylamine with methyl chloroformate. The reaction typically occurs in the presence of a base such as sodium hydroxide, which neutralizes the hydrochloric acid formed during the reaction. The general reaction is as follows:
Diethylamine+Methyl chloroformate→Methyl diethylcarbamate+Hydrochloric acid
Industrial Production Methods: Industrial production of this compound often involves continuous flow systems to ensure efficient and safe synthesis. The use of phosgene-free methods, such as the reaction with dimethyl carbonate, is also explored to minimize the risks associated with phosgene .
Análisis De Reacciones Químicas
Types of Reactions: Methyl diethylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form diethylamine and methanol.
Oxidation: Oxidizing agents can convert this compound into corresponding carbamic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methyl or diethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Diethylamine and methanol.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl diethylcarbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of pesticides and fungicides due to its ability to form stable complexes with metals
Mecanismo De Acción
The mechanism of action of methyl diethylcarbamate involves its interaction with biological molecules. It can inhibit enzymes by forming stable complexes with metal ions, which are essential cofactors for enzymatic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Methyl dimethylcarbamate: Similar structure but with two methyl groups instead of diethyl groups.
Ethyl diethylcarbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: Methyl diethylcarbamate is unique due to its specific combination of methyl and diethyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals makes it particularly useful in various applications, including agriculture and medicine .
Propiedades
Número CAS |
4652-44-2 |
|---|---|
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
methyl N,N-diethylcarbamate |
InChI |
InChI=1S/C6H13NO2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 |
Clave InChI |
VAGMFMWZIMXAGK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)
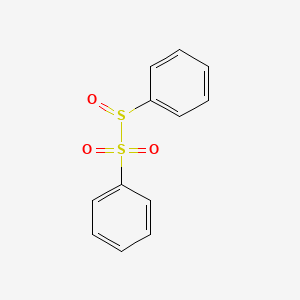
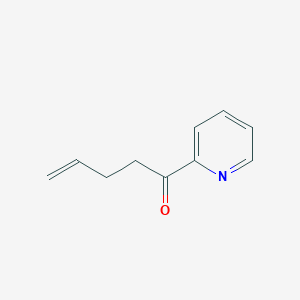
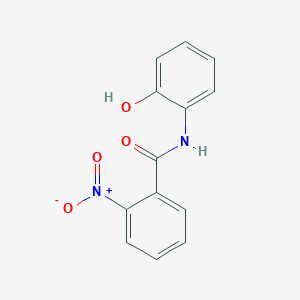

![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
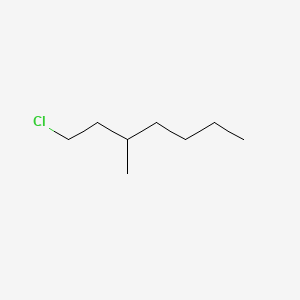

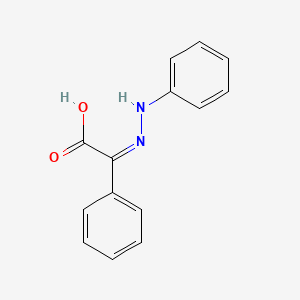
![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)
